molecular formula C4H3ClF6O B1351061 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane CAS No. 25364-98-1

2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane

Cat. No. B1351061
CAS RN: 25364-98-1
M. Wt: 216.51 g/mol
InChI Key: SNVWPWRMMAPUJZ-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane" is a chlorofluorocarbon with multiple fluorine and chlorine atoms. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chlorofluorocarbons and their molecular structures, synthesis, and chemical reactions.

Synthesis Analysis

The synthesis of related chlorofluorocarbons often involves starting materials that are rich in chlorine and fluorine. For example, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane starts with the condensation of chloral and toluene . Similarly, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene uses zero-valent zinc and solvents like methanol, dimethyl formamide, and ethanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorofluorocarbons is critical to their physical and chemical properties. The study of 1,2-difluorotetrachloroethane by electron diffraction revealed the existence of trans and gauche isomeric forms and provided detailed measurements of interatomic distances and valency angles . This information is valuable for understanding the molecular geometry and potential reactivity of similar compounds.

Chemical Reactions Analysis

Chlorofluorocarbons can undergo various chemical reactions, including single electron transfer (SET) processes catalyzed by transition metals like Ni(0) or Cu(0), as seen in the cleavage of the C–Cl bond of 2-chloro-1,1,1-trifluoroethane . Additionally, carbene chemistry reveals that 1,2,2-trifluoroethylidene can insert into C–H bonds of alkanes and react with other unsaturated compounds to form new structures . These reactions are indicative of the types of transformations that might be expected for "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorofluorocarbons are influenced by their molecular structure. For instance, the bond distances and angles can affect the compound's polarity, boiling point, and reactivity . The presence of hydrogen bonds and three-dimensional frameworks in related compounds like 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine suggests that similar interactions could be present in the compound of interest, affecting its solubility and stability .

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

One significant application of halogenated ethanes, which can include compounds similar to 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane, is in the study of conformational equilibria and rates of conformational interconversion through nuclear magnetic resonance (NMR) spectroscopy. Research by Weigert et al. (1970) utilized NMR spectroscopy to determine the ground-state energies, equilibrium constants, rates, and barriers for internal rotation of several halogenated ethanes. This study provides essential insights into the conformational behaviors of these compounds, which is crucial for understanding their chemical properties and reactions Weigert, Winstead, Garrels, & Roberts, 1970.

Metabolism Studies

Another application is in the metabolism studies of halogenated ethanes. Herbst et al. (1994) investigated the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane (HFE), examining how it is metabolized to various compounds in rat and human liver microsomes and in rat in vivo. This study highlighted the role of P4502E1 in the oxidative metabolism of HFE, contributing to our understanding of how such compounds are processed in biological systems Herbst, Köster, Kerssebaum, & Dekant, 1994.

properties

IUPAC Name

2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF6O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWPWRMMAPUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380370
Record name 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25364-98-1
Record name 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-Trifluoro-2-chloroethyl 2,2,2-trifluoroethyl ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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